molecular formula C17H20BrN3O4 B5058130 Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 331759-83-2

Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B5058130
CAS No.: 331759-83-2
M. Wt: 410.3 g/mol
InChI Key: NFVPJKACZAQYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring substituted with an ethyl carboxylate group and a 2,5-dioxopyrrolidine moiety bearing a 4-bromophenyl substituent. The dioxopyrrolidine core introduces two ketone groups, which may participate in hydrogen bonding, enhancing solubility and target-binding interactions . This structural complexity makes the compound a candidate for drug discovery, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVPJKACZAQYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142151
Record name Ethyl 4-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331759-83-2
Record name Ethyl 4-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331759-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine and pyrrolidinone intermediates. One common method involves the reaction of 4-bromobenzaldehyde with piperazine in the presence of a suitable catalyst to form the bromophenyl-piperazine intermediate. This intermediate is then reacted with ethyl 2-oxo-4-phenylbutanoate under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the bromophenyl ring .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H20BrN3O4
Molecular Weight: 396.26 g/mol
IUPAC Name: Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS Number: 331759-83-2

The compound features a piperazine core linked to a dioxopyrrolidine moiety and a bromophenyl group, which contributes to its biological activity and chemical reactivity.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its structural components can be manipulated to create more complex molecules. The compound is particularly useful in the development of new synthetic pathways for drug discovery.

Biology

Research indicates that this compound may exhibit significant biological activities. Studies have explored its potential as a biochemical probe due to its ability to interact with various biological targets. For instance:

  • Enzyme Inhibition: The compound has been investigated for its inhibitory effects on specific enzymes involved in disease pathways.
  • Cellular Studies: In vitro studies suggest that it may influence cell proliferation and apoptosis in cancer cell lines.

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

  • Anti-inflammatory Properties: Preliminary studies indicate that the compound may reduce inflammation markers in cellular models.
  • Anticancer Activity: Research has shown promise in targeting cancer cells, suggesting a role in developing anticancer therapies.

Industry

In industrial applications, this compound is being explored for its unique properties:

  • Material Science: Its chemical structure allows for the development of advanced materials with specific electronic or optical properties.
  • Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction efficiency.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that the compound effectively inhibited specific kinases involved in cancer progression. This suggests potential therapeutic applications in targeted cancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-bromophenyl group distinguishes the target compound from analogs with alternative aryl substituents:

  • 4-Fluorophenyl analog (CAS 128074-76-0): Molecular formula: C₁₇H₂₀FN₃O₄ (vs. C₁₇H₂₀BrN₃O₄ for the bromo analog). However, bromine’s larger atomic radius and heavier mass enhance lipophilicity and may improve stability in hydrophobic environments .
  • 2-Butoxyphenyl analog (CAS 857494-06-5):
    • The butoxy group (C₄H₉O) adds bulk and hydrophobicity, increasing molecular weight (403.479 g/mol) and possibly reducing aqueous solubility compared to the bromophenyl derivative .

Core Structural Modifications

  • Absence of Dioxopyrrolidine Moiety :
    • Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS 1226808-66-7) lacks the 2,5-dioxopyrrolidine group. This simplification reduces hydrogen-bonding capacity and may lower target affinity, though it improves synthetic accessibility .
  • Cyclobutene-Dione Derivatives :
    • Ethyl 4-[3,4-dioxo-2-(4-phenyltetrahydropyridin-1-yl)cyclobut-1-en-1-yl]piperazine-1-carboxylate (C748-1203) incorporates a cyclobutene-dione ring, introducing rigidity and conjugated carbonyl groups. This structural feature may enhance π-π stacking interactions but reduce metabolic stability .

Piperazine and Ester Modifications

  • tert-Butyl Carbamate Analogs: tert-Butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate replaces the ethyl ester with a tert-butyl carbamate.
  • Methoxy-Substituted Piperidines: Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate introduces a methoxy group, which is electron-donating.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
Target Compound C₁₇H₂₀BrN₃O₄ ~427.2 4-Bromophenyl, dioxopyrrolidine ~2.8
4-Fluorophenyl Analog (CAS 128074-76-0) C₁₇H₂₀FN₃O₄ 361.36 4-Fluorophenyl ~2.5
2-Butoxyphenyl Analog (CAS 857494-06-5) C₂₁H₂₉N₃O₅ 403.48 2-Butoxyphenyl ~3.1
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate C₁₃H₁₇BrN₂O₂ 313.19 4-Bromophenyl ~2.7

*LogP estimated via analogous structures.

Critical Analysis of Structural Impact

  • Electronic Effects : Bromine’s inductive (-I) effect deactivates the phenyl ring, reducing electrophilic substitution reactivity compared to fluorine or methoxy derivatives .
  • Safety Profiles: Brominated compounds (e.g., CAS 1226808-66-7) require stringent handling due to toxicity risks, as noted in their material safety data sheets .

Biological Activity

Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS Number: 331759-83-2) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Compound Overview

Property Details
Molecular Formula C17H20BrN3O4
Molecular Weight 396.26 g/mol
IUPAC Name This compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes forming the pyrrolidinyl ring through cyclization reactions, followed by the introduction of the bromophenyl group via substitution reactions. The final steps involve the formation of the ester and purification processes such as recrystallization and chromatography to ensure high purity levels.

Antitumor Activity

Research has indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with bromophenyl and dioxopyrrolidin groups have shown promising results against various cancer cell lines. A study demonstrated that such compounds can inhibit key signaling pathways involved in tumor growth and metastasis, particularly in breast cancer models .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Compounds with similar structural motifs have been reported to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential for therapeutic applications in inflammatory diseases .

The mechanism of action for this compound likely involves interaction with specific molecular targets, including enzymes and receptors related to inflammation and cancer progression. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • Breast Cancer Treatment : A case study focused on the effect of a structurally similar compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability when treated with varying concentrations of the compound. The study concluded that the compound could serve as a lead for developing new anticancer agents .
  • Inflammation Models : In another study, compounds related to this compound were tested in a mouse model of rheumatoid arthritis. Results showed a marked decrease in joint swelling and inflammatory markers compared to controls, highlighting its potential for treating chronic inflammatory conditions .

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization, functional group transformations, and coupling reactions. For example:

  • Step 1 : Construct the pyrrolidin-2,5-dione core via cyclization of substituted bromophenyl precursors (e.g., using ethyl acetoacetate derivatives and monomethylhydrazine for heterocycle formation) .
  • Step 2 : Introduce the piperazine-carboxylate moiety via nucleophilic substitution or amide coupling under anhydrous conditions.
  • Step 3 : Purify intermediates via column chromatography (e.g., silica gel with gradient elution) and confirm purity using HPLC or LC-MS.
  • Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and employ recrystallization for final product purification. Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify structural integrity (e.g., compare peak assignments to similar piperazine-carboxylates in ) .

Basic: What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1 \text{H}-NMR: Identify aromatic protons (δ 7.2–7.6 ppm for 4-bromophenyl), piperazine N–CH2_2 signals (δ 2.5–3.5 ppm), and ester carbonyl protons (δ 4.1–4.3 ppm) .
    • 13C^{13}\text{C}-NMR: Confirm the carbonyl groups (dioxopyrrolidinone at ~170–180 ppm, ester at ~165 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight via high-resolution ESI-MS (expected [M+H]+^+ for C18_{18}H21_{21}BrN2_2O4_4: ~427.05).
  • X-ray Crystallography : Use SHELXL for structure refinement (e.g., resolve torsional angles in the piperazine ring) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Methodological Answer:

  • Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Use SHELXTL (Bruker AXS) or OLEX2 for data processing .
  • Validation : Check for twinning or disorder using PLATON (e.g., ADDSYM routine). Compare bond lengths and angles to similar structures (e.g., tert-butyl piperazine-carboxylates in ) .
  • Contradictions : If NMR suggests axial/equatorial isomerism but crystallography shows planar geometry, consider dynamic effects in solution (e.g., piperazine ring puckering) .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe its biological targets (e.g., prolyl-hydroxylase inhibition)?

Methodological Answer:

  • Analog Synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-Cl) or electron-donating (e.g., 4-OCH3_3) substituents. Modify the piperazine ring with alkyl or aryl groups (e.g., tert-butyl in ) .
  • Assay Design :
    • Enzyme Inhibition : Measure IC50_{50} values in hypoxia-inducible factor (HIF) prolyl-hydroxylase inhibition assays (compare to Izilendustat in ) .
    • Cellular Uptake : Use radiolabeled analogs (e.g., 14C^{14}\text{C}-ester) to assess membrane permeability.
  • Data Interpretation : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity trends.

Advanced: How should researchers address contradictory results in biological activity assays (e.g., inconsistent IC50_{50}50​ values)?

Methodological Answer:

  • Purity Verification : Re-analyze compound purity via HPLC and elemental analysis. Impurities >2% can skew results (e.g., residual solvents in ) .
  • Assay Conditions :
    • Standardize buffer pH (e.g., Tris-HCl vs. HEPES) and temperature (25°C vs. 37°C).
    • Include positive controls (e.g., known inhibitors from ) .
  • Statistical Analysis : Perform triplicate experiments with ANOVA to assess variability. Use nonlinear regression for dose-response curves.
  • Mechanistic Studies : Probe off-target effects via kinase profiling or molecular docking (e.g., assess binding to alternative enzymes in ) .

Basic: What computational tools are recommended for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses in HIF prolyl-hydroxylase (PDB: 5OXY). Parameterize the force field for bromine atoms .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperazine ring in aqueous vs. lipid environments.
  • QSAR Models : Derive descriptors (e.g., logP, polar surface area) from PubChem data ( ) to predict ADMET properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.